Cas no 1268524-70-4 ((+)-JQ-1)

(+)-JQ-1 structure
(+)-JQ-1 structure
Product Name:(+)-JQ-1
Numero CAS:1268524-70-4
MF:C23H25ClN4O2S
MW:456.9882
MDL:MFCD22683748
CID:834791
PubChem ID:329825941
Update Time:2024-11-02

(+)-JQ-1 Proprietà chimiche e fisiche

Nomi e identificatori

    • (S)-tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate
    • (+)-JQ-1
    • (S)-(+)-Tert-butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]
    • (+)?-?JQ-?1
    • (+)-JQ1
    • (S)-(+)-Tert-butyl 2
    • (S)-(+)-Tert-butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)aceta...
    • (S)-(+)-Tert-butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate
    • (S)-tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno-[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate
    • 6H-Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetic acid,
    • JQ1
    • (6s)-6-(2-Tert-Butoxy-2-Oxoethyl)-4-(4-Chlorophenyl)-2,3,9-Trimethyl-6,7-Dihydrothieno[3,2-F][1,2,4]triazolo[4,3-A][1,4]diazepin-10-Ium
    • (S)-JQ1
    • 3mxf
    • 4flp
    • CHEMBL1957266
    • JQ-1
    • SureCN881227
    • UNII-1MRH0IMX0W
    • 6H-Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetic acid, 4-(4-chlorophenyl)-2,3,9-trimethyl-, 1,1-dimethylethyl ester, (6S)-
    • JQ1 compound
    • Bromodomain Inhibitor, (+)-JQ1
    • 1MRH0IMX0W
    • (S)-(+)-tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepin-6-yl)acetate
    • (S)-te
    • (S)-tert-butyl2-(4-(4-chlorophenyl)-2,3,9-triMethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate
    • 1268524-70-4
    • NCGC00250412-01
    • NSC-760183
    • tert-butyl 2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetraazatricyclo[8.3.0.0,2,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate
    • Q3156953
    • HB1448
    • NCGC00250412-21
    • JQ1 (+)
    • 6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-6-acetic acid, 4-(4-chlorophenyl)-2,3,9-trimethyl-, 1,1-dimethylethyl ester, (6S)-
    • (+)-JQ1, >=98% (HPLC)
    • tert-butyl 2-((6S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate
    • CCG-269306
    • tert-butyl 2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate
    • (6S)-4-(4-Chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]di azepine-6-acetic acid 1,1-dimethylethyl ester
    • (6S)-4-(4-Chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetic Acid 1,1-Dimethylethyl Ester; (+)?-?JQ1
    • (S)-tert-butyl 2-(4-(4-chlorophenyl)-2,3,9-triMethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diaz
    • 4qzs
    • GTPL7511
    • Z2235802082
    • BDBM50365262
    • (+)-JQ1?
    • BP-21590
    • JQ1-(+)
    • NSC760183
    • DNVXATUJJDPFDM-KRWDZBQOSA-N
    • s7110
    • EX-A457
    • CHEBI:95080
    • CHEBI:137113
    • HY-13030
    • DTXSID20155309
    • SMR004702930
    • MLS006011158
    • AC-32617
    • SCHEMBL881227
    • AKOS016344680
    • C23H25ClN4O2S
    • NSC764043
    • tert-Butyl 2-((6S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepin-6-yl)acetate
    • tert-butyl (S)-2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate
    • AS-16352
    • (+)JQ-1
    • NCGC00250412-09
    • DA-68975
    • tert-butyl [(6S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl]acetate
    • NSC-764043
    • tert-butyl[(S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl]acetate
    • CS-0581
    • EN300-7404173
    • NCGC00250412-15
    • BRD-K54606188-001-13-1
    • MDL: MFCD22683748
    • Inchi: 1S/C23H25ClN4O2S/c1-12-13(2)31-22-19(12)20(15-7-9-16(24)10-8-15)25-17(11-18(29)30-23(4,5)6)21-27-26-14(3)28(21)22/h7-10,17H,11H2,1-6H3/t17-/m0/s1
    • Chiave InChI: DNVXATUJJDPFDM-KRWDZBQOSA-N
    • Sorrisi: ClC1C([H])=C([H])C(=C([H])C=1[H])C1C2C(C([H])([H])[H])=C(C([H])([H])[H])SC=2N2C(C([H])([H])[H])=NN=C2[C@]([H])(C([H])([H])C(=O)OC(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])N=1

Proprietà calcolate

  • Massa esatta: 456.13895
  • Massa monoisotopica: 456.1386749g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 31
  • Conta legami ruotabili: 5
  • Complessità: 706
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 97.6
  • XLogP3: 4.9

Proprietà sperimentali

  • Densità: 1.33
  • Solubilità: DMSO: soluble20mg/mL, clear
  • PSA: 69.37

(+)-JQ-1 Informazioni sulla sicurezza

  • Parola segnale:Warning
  • Dichiarazione di pericolo: H302-H315-H319-H332-H335
  • Dichiarazione di avvertimento: P261-P280-P305+P351+P338
  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • Condizioni di conservazione:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

(+)-JQ-1 Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
S e l l e c k ZHONG GUO
S7110-10mM (1mL in DMSO)
(+)-JQ1
1268524-70-4 99.99%
10mM (1mL in DMSO)
¥794.43 2023-09-15
S e l l e c k ZHONG GUO
S7110-10mg
(+)-JQ1
1268524-70-4 99.99%
10mg
¥1040.13 2023-09-15
S e l l e c k ZHONG GUO
S7110-25mg
(+)-JQ1
1268524-70-4 99.99%
25mg
¥1941.03 2023-09-15
S e l l e c k ZHONG GUO
S7110-100mg
(+)-JQ1
1268524-70-4 99.99%
100mg
¥4823.91 2023-09-15
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
SML1524-5MG
(+)-JQ1
1268524-70-4
5mg
¥2447.58 2023-09-13
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
SML1524-25MG
(+)-JQ1
1268524-70-4
25mg
¥8990.28 2023-09-13
DC Chemicals
DC5019-100 mg
(+)-JQ1
1268524-70-4 >99%, ee>99%
100mg
$300.0 2022-02-28
DC Chemicals
DC5019-250 mg
(+)-JQ1
1268524-70-4 >99%, ee>99%
250mg
$600.0 2022-02-28
DC Chemicals
DC5019-1 g
(+)-JQ1
1268524-70-4 >99%, ee>99%
1g
$1000.0 2022-02-28
TRC
T117580-5mg
(S)-(+)-Tert-butyl 2-(4-(4-Chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate
1268524-70-4
5mg
$ 57.00 2023-09-06
Fornitori consigliati
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.